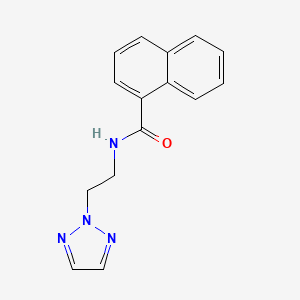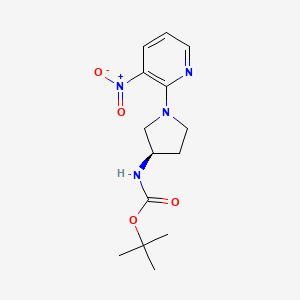
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide” is a compound that contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to an ethyl group, which in turn is attached to a naphthamide group .
Molecular Structure Analysis
The compound contains a 1,2,3-triazole ring, an ethyl group, and a naphthamide group. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The naphthamide group consists of a naphthalene ring (a type of aromatic hydrocarbon) attached to an amide group .Chemical Reactions Analysis
1,2,3-triazoles are known to participate in various chemical reactions, including cycloadditions, substitutions, and reductions . The reactivity of the naphthamide part would largely depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions. For example, 1,2,3-triazoles are generally stable under normal conditions, but can react with strong oxidizing agents . The naphthamide part could potentially influence the compound’s solubility and reactivity .Applications De Recherche Scientifique
Structural and Spectral Characterization
- Structural Analysis : The compound N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1-naphthamide has been structurally characterized to determine its molecular structure. This involves analyzing its crystalline form and understanding the stabilization of its structure through specific bonding interactions (Dong & Quan, 2000).
Synthesis and Pharmacological Activities
- Synthesis of Derivatives : New compounds structurally related to this compound have been synthesized. These derivatives are studied for their physical properties and potential pharmacological activities (Berk et al., 2001).
Polymerization and Material Applications
- Polymer Synthesis : The compound has been utilized in the synthesis of novel polymers. Specifically, monomers containing triazole and naphthalene rings derived from it have been polymerized, and their properties, such as fluorescence, have been studied (Jin et al., 2008).
Chemical Sensing and Detection
- Chemical Sensing : Derivatives of this compound have been explored as chemosensors, particularly for detecting hazardous substances like sulfur mustard simulants (Zheng et al., 2022).
Antimicrobial and Anticonvulsant Properties
- Antimicrobial and Anticonvulsant Evaluation : Novel derivatives have been synthesized and tested for their antibacterial, antifungal, and anticonvulsant properties. This demonstrates the potential of this compound related compounds in medicinal chemistry (Rajasekaran et al., 2006).
Anticancer Research
- Anticancer Potential : Research has been conducted on derivatives of this compound for their anticancer properties. This involves studying their effectiveness against various cancer cell lines (Han et al., 2018).
Propriétés
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c20-15(16-10-11-19-17-8-9-18-19)14-7-3-5-12-4-1-2-6-13(12)14/h1-9H,10-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCVRXQRRYNOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,3-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2636359.png)
![N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2636360.png)
![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2636361.png)







![4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2636374.png)
![8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2636376.png)
